An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Morpholinopyridin-3-yl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Morpholinopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(5-Morpholinopyridin-3-yl)methanol is a heterocyclic compound incorporating a pyridine ring, a morpholine moiety, and a hydroxymethyl group. This structural combination is of significant interest in medicinal chemistry and drug development due to the prevalence of these fragments in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel compounds.[1] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for (5-Morpholinopyridin-3-yl)methanol, offering predictive insights based on established principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the following IUPAC numbering system will be used for the core structure of (5-Morpholinopyridin-3-yl)methanol.
Caption: Molecular structure and numbering of (5-Morpholinopyridin-3-yl)methanol.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum of (5-Morpholinopyridin-3-yl)methanol is anticipated to display distinct signals corresponding to the protons on the pyridine ring, the morpholine moiety, and the hydroxymethyl group. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects and resonance.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.2 - 8.4 | d | ~2-3 | 1H |
| H-4 | ~7.3 - 7.5 | t | ~2-3 | 1H |
| H-6 | ~8.0 - 8.2 | d | ~2-3 | 1H |
| -CH₂OH | ~4.6 - 4.8 | s | - | 2H |
| -OH | Variable | br s | - | 1H |
| H-2', H-6' (Morpholine) | ~3.7 - 3.9 | t | ~4-5 | 4H |
| H-3', H-5' (Morpholine) | ~3.1 - 3.3 | t | ~4-5 | 4H |
Rationale Behind the Predictions:
-
Pyridine Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm).[2] The H-2 and H-6 protons, being ortho to the ring nitrogen, are the most deshielded. The morpholino group at C-5 is an electron-donating group, which would cause a slight upfield shift for the ortho (H-4, H-6) and para (H-2) protons compared to unsubstituted pyridine. The hydroxymethyl group at C-3 will also influence the electronic environment. The expected multiplicities are doublets for H-2 and H-6 due to coupling with H-4, and a triplet for H-4 due to coupling with H-2 and H-6.
-
Hydroxymethyl Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are adjacent to an aromatic ring and an oxygen atom, leading to a predicted chemical shift in the range of δ 4.6-4.8 ppm.[3] This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet and may exchange with D₂O.
-
Morpholine Protons (H-2'/H-6' and H-3'/H-5'): The morpholine ring typically adopts a chair conformation.[5] The protons on the carbons adjacent to the oxygen (H-2', H-6') are more deshielded and appear at a lower field (δ ~3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (H-3', H-5', δ ~3.1-3.3 ppm).[1][6] Both sets of protons are expected to appear as triplets due to coupling with the adjacent methylene protons.
¹³C NMR Spectral Analysis: A Predictive Approach
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~135 - 138 |
| C-4 | ~120 - 123 |
| C-5 | ~150 - 153 |
| C-6 | ~140 - 143 |
| -CH₂OH | ~60 - 65 |
| C-2', C-6' (Morpholine) | ~66 - 68 |
| C-3', C-5' (Morpholine) | ~47 - 50 |
Rationale Behind the Predictions:
-
Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[7][8][9][10] The carbon attached to the electron-donating morpholino group (C-5) is expected to be significantly shielded. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded.
-
Hydroxymethyl Carbon (-CH₂OH): This carbon is expected to resonate in the range of δ 60-65 ppm.
-
Morpholine Carbons (C-2'/C-6' and C-3'/C-5'): Due to the influence of the adjacent oxygen atom, the C-2' and C-6' carbons are deshielded and appear around δ 66-68 ppm.[2][11][12] The C-3' and C-5' carbons, adjacent to the nitrogen, are found further upfield at approximately δ 47-50 ppm.[1][12]
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for (5-Morpholinopyridin-3-yl)methanol.
Caption: A generalized workflow for NMR data acquisition and processing.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of solid (5-Morpholinopyridin-3-yl)methanol.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.[13] The choice of solvent is critical as it can influence chemical shifts.[14][15][16][17]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[18]
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to achieve the best possible resolution and line shape.
3. Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
4. Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (5-Morpholinopyridin-3-yl)methanol, grounded in the established principles of NMR spectroscopy and data from structurally related compounds. The provided spectral interpretations and the detailed experimental protocol offer a solid foundation for researchers involved in the synthesis and characterization of this and similar molecules. The successful acquisition and interpretation of NMR data are paramount for verifying molecular structure, assessing purity, and advancing drug discovery and development programs.
References
- St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- BenchChem.
- F. Coletta, A. Gambaro, & G. Rigatti. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8).
- ResearchGate. Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety...
- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Steffen Thomas, I. Brühl, E. Kleinpeter.
- Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- Salim Y. Hanna. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5).
- ECHEMI. Multiplet shape in proton NMR of morpholines.
- ChemicalBook. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum.
- ChemicalBook. Morpholine(110-91-8) 13C NMR spectrum.
- BenchChem. Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
- The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- ResearchGate. 1 H and13C NMR spectra ofN-substituted morpholines.
- NP-MRD.
- Supporting Information.
- NSF PAR. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
- ResearchGate.
- European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
- PMC.
- Modgraph. 1H chemical shifts in NMR, part 18 1.
- Sigma-Aldrich. NMR Solvents.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Cambridge Isotope Laboratories, Inc.
- Common NMR Solvents - Reference D
- BK Instruments Inc.
- ResearchGate. Spectroscopic estimation of morpholine available in test sample.
- Journal of the Chemical Society, Perkin Transactions 1.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- BenchChem. Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
- PMC.
- ResearchGate. 13 C NMR Data of Compounds 1−5 (Methanol-d 4 , T = 298 K, δ ppm).
- ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ...
- Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
- NextSDS. (5-Morpholinopyridin-3-yl)
- ChemicalBook. Methanol(67-56-1) 13C NMR spectrum.) 13C NMR spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. testbook.com [testbook.com]
- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 12. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR 溶剂 [sigmaaldrich.com]
- 14. ukisotope.com [ukisotope.com]
- 15. labs.chem.byu.edu [labs.chem.byu.edu]
- 16. bkinstruments.co.kr [bkinstruments.co.kr]
- 17. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. scs.illinois.edu [scs.illinois.edu]
